Antischistosomal Activity: Propionic Acid Derivatives Are Inactive Relative to Acrylic Acid Amides
In a direct in vivo comparison using mice infected with Schistosoma mansoni, amides of 3-(5-nitro-2-furyl)propionic acid (the target compound class) were devoid of antischistosomal activity, whereas corresponding amides of 3-(5-nitro-2-furyl)acrylic acid exhibited high antiparasitic efficacy [1]. This finding demonstrates that the saturated propanoic acid side chain abolishes the therapeutic potential observed for the vinyl (acrylic) analog, underscoring the inability to substitute one 5-nitrofuran derivative for another in antiparasitic screening campaigns.
| Evidence Dimension | In vivo antischistosomal activity |
|---|---|
| Target Compound Data | 10 amides of 3-(5-nitro-2-furyl)propionic acid tested; all were inactive (no significant worm reduction) [1] |
| Comparator Or Baseline | 10 amides of 3-(5-nitro-2-furyl)acrylic acid; active at 250 mg/kg b.i.d. (10 doses) [1] |
| Quantified Difference | Complete loss of activity in propionic acid series |
| Conditions | Mice infected with Schistosoma mansoni; 250 mg/kg b.i.d. for 10 doses |
Why This Matters
Confirms that the saturated propanoic acid side chain yields a distinct activity profile, preventing simple analog replacement in schistosomiasis research.
- [1] Hulbert, P. B.; Bueding, E.; Robinson, C. H. Structure and antischistosomal activity in the nitrofuran series. Requirement for a 5-nitro-2-furyl-vinyl moiety based on comparison of 3-(5-nitro-2-furyl)-substituted propionic, acrylic, and propiolic acid derivatives. J. Med. Chem. 1973, 16 (1), 72-78. https://doi.org/10.1021/jm00259a020. View Source
